2-(2-bromophenoxy)-3-methylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenoxy)-3-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-11(14-7-6-13-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZFPLPKEXRVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Bromophenoxy 3 Methylpyrazine and Analogous Structures
Strategies for Pyrazine (B50134) Ring System Formation
The formation of the pyrazine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this N-heteroaromatic derivative. nih.gov These methods often begin with simple, acyclic building blocks that are cyclized to form the desired heterocyclic system.
A prevalent and versatile approach to pyrazine synthesis involves the cyclization of appropriately functionalized aliphatic compounds. These methods build the pyrazine ring by forming two new carbon-nitrogen bonds, typically through condensation and subsequent oxidation or elimination reactions.
One of the most established and widely used methods for constructing the pyrazine ring is the condensation of a 1,2-diamine with an α,β-dicarbonyl compound. acs.orgyoutube.com This reaction first forms a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. youtube.com A variety of oxidizing agents or catalytic systems, such as copper chromate (B82759) at high temperatures, can be employed for this aromatization step. youtube.com
The general scheme for this reaction is as follows:
Reactants : An α,β-dicarbonyl compound (e.g., glyoxal, diacetyl) and a 1,2-diamine (e.g., ethylenediamine).
Process : Condensation to form a dihydropyrazine, followed by oxidation.
Application : This method is a standard protocol for preparing a wide range of substituted pyrazines. nih.gov
A related synthesis produces hydroxypyrazines (pyrazinones) through the condensation of α,β-dicarbonyl compounds with α-aminocarboxylic acid amides. google.com Similarly, the reaction of two equivalents of an α-dicarbonyl compound with ammonia (B1221849) can also yield hydroxy-pyrazines. researchgate.net
| Starting Materials | Product Type | Reference |
| α,β-Dicarbonyl + 1,2-Diamine | Substituted Pyrazine | acs.orgyoutube.com |
| α,β-Dicarbonyl + α-Amino Acid Amide | Hydroxypyrazine | google.com |
| α,β-Dicarbonyl + Ammonia | Hydroxypyrazine | researchgate.net |
The self-condensation or dimerization of α-aminocarbonyl compounds provides a direct route to symmetrically substituted pyrazines. nih.govresearchgate.net In this approach, two molecules of an α-aminocarbonyl compound react with each other to form a 3,6-dihydropyrazine intermediate, which subsequently undergoes oxidation to yield the final pyrazine product. researchgate.netresearchgate.net
This biomimetic approach is particularly effective for synthesizing 2,5-disubstituted pyrazines. nih.gov For example, α-amino aldehydes, generated in situ, can dimerize and oxidize in a one-pot operation to afford the corresponding pyrazine natural products. nih.gov This method highlights the efficiency of using readily available amino acids as starting materials for complex heterocyclic synthesis. nih.gov
| Starting Material | Key Intermediate | Product Type | Reference |
| α-Aminocarbonyl | Dihydropyrazine | 2,5-Disubstituted Pyrazine | researchgate.netresearchgate.net |
| α-Amino aldehyde (from amino acid) | Dihydropyrazine | 2,5-Disubstituted Pyrazine | nih.gov |
α-Aminonitriles serve as versatile precursors for pyrazine synthesis. The Strecker reaction, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, is a classic method for preparing these crucial intermediates. mdpi.com
More advanced methods allow for the direct conversion of α-aminonitriles to pyrazines. A notable example is the palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids, which furnishes unsymmetrically substituted 2,6-disubstituted pyrazines in very good yields. organic-chemistry.org This transformation proceeds through a C(sp)-C(sp²) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org α-Aminonitriles are also key starting materials for the synthesis of pyrazinone derivatives (see section 2.1.2).
α-Halogenoketones are reactive electrophiles that can be used in pyrazine synthesis. nih.gov While direct condensation methods exist, a common strategy involves converting the α-halogenoketone into a more suitable precursor, such as an α-azido, α-nitroso, or α-nitro ketone. youtube.com These intermediates can then undergo a chemospecific reduction of the nitrogen-containing group to an amine in the presence of the ketone. The resulting α-aminoketone then undergoes spontaneous dimerization and subsequent oxidation to form the pyrazine derivative. youtube.com
This pathway can be summarized as:
Conversion : α-Halogenoketone → α-Azido/Nitroso/Nitro Ketone
Reduction : Chemoselective reduction of the azido/nitroso/nitro group to an amino group.
Dimerization & Oxidation : Self-condensation of the in-situ generated α-aminoketone to a dihydropyrazine, followed by oxidation to the pyrazine.
Pyrazinones, or hydroxypyrazines, are an important subclass of pyrazine derivatives found in many bioactive molecules. nih.govrsc.org Their synthesis often involves the condensation of acyclic building blocks designed to form the heterocyclic ring with an embedded amide functionality.
One of the most significant approaches involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. google.comrsc.org This method, first described in 1949, is highly versatile and allows for the formation of two key bonds (N-1 to C-6 and N-4 to C-5) in a single step. rsc.org
Another powerful strategy, known as Hoornaert's method, utilizes α-aminonitriles and oxalyl halides to construct 3,5-dihalo-2(1H)-pyrazinones. nih.govrsc.org The proposed mechanism involves several steps:
Acylation of the α-aminonitrile with the oxalyl halide.
Addition of HX to the nitrile group and tautomerization.
Cyclization to form a cyclic pyrazine-2,3-dione intermediate.
Reaction with excess oxalyl halide to introduce the halogen at position 3. nih.govrsc.org
Additionally, the condensation of an α-amino ketone with an α-haloacetyl halide can produce a ketoamide intermediate. nih.govrsc.org Treatment of this intermediate with ammonia leads to a dihydropyrazine, which is then oxidized by air to yield the corresponding pyrazinone. nih.govrsc.org
| Method | Acyclic Precursor 1 | Acyclic Precursor 2 | Product | Reference |
| Jones, Karmas & Spoerri | α-Amino Acid Amide | 1,2-Dicarbonyl Compound | 2(1H)-Pyrazinone | rsc.org |
| Hoornaert's Method | α-Aminonitrile | Oxalyl Halide | 3,5-Dihalo-2(1H)-pyrazinone | nih.govrsc.org |
| Tota & Elderfield | α-Amino Ketone | α-Haloacetyl Halide | 2(1H)-Pyrazinone | nih.govrsc.org |
Synthetic Routes to 2-(2-bromophenoxy)-3-methylpyrazine and its Analogs
The synthesis of this compound and structurally similar compounds involves a variety of strategic approaches in organic chemistry. These methodologies can be broadly categorized into the construction of the pyrazine core from acyclic precursors and the modification of a pre-existing pyrazine ring. This article will focus on specific synthetic pathways, including the use of diketopiperazine precursors and the functionalization of pyrazine rings through the introduction of methyl and phenoxy groups.
Reaction Mechanisms and Mechanistic Studies in Pyrazine Functionalization
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing substituents onto the pyrazine (B50134) ring. This reaction class is fundamental for creating C-O, C-N, and C-S bonds on the electron-poor aromatic system. The reaction generally proceeds via an addition-elimination sequence. masterorganicchemistry.com
The established mechanism for SNAr reactions involves the initial attack of a nucleophile on the aromatic ring, which is activated by strong electron-withdrawing groups, to form an anionic σ-adduct. frontiersin.org This intermediate is known as a Meisenheimer complex. masterorganicchemistry.comfrontiersin.org The formation of this complex is often the rate-determining step in the reaction sequence. masterorganicchemistry.com The negative charge in the Meisenheimer complex is delocalized across the aromatic system and is stabilized by the ring's nitrogen atoms and any electron-withdrawing substituents.
However, recent research, supported by kinetic isotope effect studies and computational analysis, has introduced a more nuanced view. nih.govbris.ac.uk It is now suggested that for many SNAr reactions, particularly those involving good leaving groups (like chloride or bromide) on heterocyclic systems such as pyrazine, a discrete Meisenheimer intermediate may not be formed. nih.gov Instead, the reaction may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single, asynchronous step. nih.govbris.ac.uk In this scenario, the Meisenheimer structure represents a transition state rather than a stable intermediate. bris.ac.uk The stability and existence of a Meisenheimer complex as a true intermediate are favored in systems with strongly electron-withdrawing groups (like nitro groups) and poor leaving groups (like fluoride). nih.govbris.ac.uk
The rate and regioselectivity of SNAr reactions on pyrazine rings are heavily influenced by both electronic and steric factors.
Electronic Effects:
Electron-Withdrawing Groups (EWGs): The presence of EWGs on the pyrazine ring is crucial for activating the substrate toward nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex (or transition state), thereby lowering the activation energy and accelerating the reaction. masterorganicchemistry.com The pyrazine ring's own nitrogen atoms act as powerful built-in EWGs.
Substituent Position: The placement of EWGs relative to the leaving group is critical. Groups positioned ortho or para to the leaving group are most effective at stabilization because they can participate directly in the delocalization of the negative charge through resonance. masterorganicchemistry.com
Electron-Donating Groups (EDGs): Conversely, electron-donating groups destabilize the negatively charged intermediate and retard the reaction rate.
Steric Effects:
Steric Hindrance: Bulky substituents near the reaction center can impede the approach of the nucleophile, leading to a significant decrease in the reaction rate. researchgate.net This effect is particularly noticeable with ortho-substituents. In a study on substituted pyridazines, adding steric bulk to the positions adjacent to the nitrogen atoms demonstrated a clear impact on reactivity. nih.govresearchgate.net
Regioselectivity: Steric hindrance can also dictate the regioselectivity in polysubstituted pyrazines. A nucleophile will preferentially attack the less sterically hindered carbon atom, assuming electronic factors are comparable. This principle is well-documented for related diazines, such as dichloropyrimidines, where regioselectivity is highly sensitive to the steric and electronic nature of other ring substituents. wuxiapptec.com
| Factor | Effect on SNAr Rate | Mechanism of Influence | Citation |
| Electronic | |||
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Increase | Stabilizes the negative charge in the Meisenheimer intermediate/transition state. | masterorganicchemistry.comfrontiersin.org |
| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Decrease | Destabilizes the negatively charged intermediate/transition state. | bris.ac.uk |
| Substituent Position | Varies | Ortho/para substituents provide greater resonance stabilization of the intermediate. | masterorganicchemistry.com |
| Steric | |||
| Bulky Ortho-Substituents | Decrease | Hinder the approach of the incoming nucleophile to the reaction center. | researchgate.net |
Organometallic Reaction Mechanisms
Organometallic chemistry provides powerful tools for the functionalization of pyrazines, enabling the formation of both carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve. rsc.orgutwente.nlrsc.org
Metal catalysts are instrumental in constructing the pyrazine ring itself through cyclization reactions. A notable sustainable method is the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by earth-abundant metals like manganese. acs.org
The plausible mechanism for this process is as follows:
Dehydrogenation: The manganese pincer complex catalyzes the dehydrogenation of the β-amino alcohol to yield an α-amino aldehyde intermediate. acs.org
Self-Coupling and Cyclization: Two molecules of the α-amino aldehyde intermediate undergo self-coupling, followed by cyclization and the elimination of two water molecules, to form a 2,5-dihydropyrazine derivative. acs.org
Aromatization: The resulting dihydropyrazine (B8608421) is then rapidly dehydrogenated by the metal catalyst to yield the final, stable aromatic pyrazine product, releasing hydrogen gas as the only byproduct. acs.org
This type of reaction has also been achieved using ruthenium catalysts and is valued for its atom economy and the generation of benign byproducts (water and hydrogen). acs.org
Due to the electron deficiency of the pyrazine ring, direct electrophilic substitution is generally unsuccessful. cmu.edu A powerful alternative for introducing substituents is directed ortho-metalation, specifically lithiation, followed by quenching with an electrophile. cmu.edu
The mechanism involves the deprotonation of a C-H bond on the pyrazine ring using a strong, non-nucleophilic base, most commonly lithium 2,2,6,6-tetramethylpiperidide (LiTMP). cmu.edunih.govnih.gov The resulting pyrazinyl-lithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., I₂, aldehydes, ketones).
Challenges in the direct lithiation of pyrazine include modest yields and the potential for forming disubstituted products. nih.gov To overcome this, a transmetalation strategy is often employed. The lithiated intermediate is trapped in situ with a metal salt, such as ZnCl₂·TMEDA, to form a more stable and less reactive organozinc species. nih.govresearchgate.net This approach, known as a lithium-mediated zincation, can improve yields and regioselectivity, preventing the formation of undesired dimers or multiple additions. nih.govresearchgate.net
| Method | Reagents | Key Mechanistic Steps | Advantages | Citation |
| Direct Lithiation | LiTMP, Electrophile (E⁺) | 1. Deprotonation of pyrazine C-H by LiTMP. 2. Nucleophilic attack of the pyrazinyl-lithium on E⁺. | Direct C-H functionalization. | cmu.edunih.gov |
| Lithium-Mediated Zincation | 1. LiTMP 2. ZnCl₂·TMEDA 3. Electrophile (E⁺) | 1. Deprotonation by LiTMP. 2. Transmetalation from Li to Zn. 3. Reaction of the organozinc with E⁺. | Improved stability, higher yields, better selectivity. | nih.govnih.govresearchgate.net |
Cyclization and Ring-Forming Reaction Mechanisms in Pyrazine Chemistry
The synthesis of the pyrazine core relies on cyclization reactions that build the heterocyclic ring from acyclic precursors. These methods can be broadly categorized into classical condensations and modern catalytic approaches.
One of the most fundamental routes involves the self-dimerization of α-aminocarbonyl compounds. researchgate.net This pathway is prominent in the formation of pyrazines from glucosamine, where a 1,2-aminoaldose intermediate can undergo a sequential cyclization and condensation to afford the pyrazine ring. researchgate.net A related classical method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. doi.org
More advanced, metal-catalyzed ring-forming reactions have been developed for greater efficiency and substrate scope. As discussed previously, the dehydrogenative self-coupling of β-amino alcohols catalyzed by manganese or ruthenium complexes provides a direct, atom-economical route to symmetrically substituted 2,5-pyrazines. acs.org
For the synthesis of unsymmetrically substituted pyrazines, other strategies are available. One such method involves the reaction of α-imino carbenoids (generated from α-diazo oxime ethers) with 2H-azirines, which enables the construction of highly substituted, unsymmetrical pyrazine rings in good to excellent yields. organic-chemistry.org These modern synthetic methods offer significant advantages over classical routes, including milder reaction conditions and greater control over the final product structure.
Influence of Reaction Conditions on Selectivity and Yield
The efficiency of the synthesis of 2-(2-bromophenoxy)-3-methylpyrazine is highly dependent on the specific reaction conditions employed. Factors such as the choice of base, solvent, temperature, and the potential use of a catalyst can significantly impact the yield and purity of the final product.
Base: A variety of bases can be utilized to facilitate the deprotonation of 2-bromophenol. Common choices include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3, Cs2CO3). The strength of the base can influence the reaction rate; however, overly strong bases may lead to side reactions. The choice of cation can also play a role, with cesium carbonate often being particularly effective in Ullmann-type couplings, a related class of reactions for forming C-O bonds.
Solvent: The solvent plays a critical role in solvating the reactants and intermediates, thereby influencing the reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly employed for SNAr reactions as they can effectively solvate the cationic counter-ion of the phenoxide without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Temperature: The reaction temperature is a key parameter to optimize. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts. The optimal temperature is a balance between achieving a reasonable reaction time and minimizing side reactions. For many SNAr reactions leading to diaryl ethers, temperatures in the range of 80-150 °C are typical.
Catalysis: While many SNAr reactions on activated heterocycles can proceed without a catalyst, copper- and palladium-based catalysts are often used to facilitate the formation of diaryl ethers, particularly in Ullmann and Buchwald-Hartwig amination/etherification reactions. These catalysts can lower the activation energy of the reaction, allowing for milder reaction conditions and potentially higher yields. For instance, copper(I) iodide (CuI) is a common catalyst for Ullmann condensations.
The interplay of these factors is crucial for maximizing the yield and selectivity of this compound. A hypothetical optimization study might explore the conditions outlined in the following table:
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 120 | None | - |
| 2 | Cs₂CO₃ (1.5) | DMF | 120 | None | - |
| 3 | K₂CO₃ (1.5) | DMSO | 120 | None | - |
| 4 | K₂CO₃ (1.5) | DMF | 100 | CuI (10) | - |
| 5 | Cs₂CO₃ (1.5) | NMP | 140 | Pd₂(dba)₃ / Xantphos (2) | - |
This table represents a hypothetical experimental design for optimizing the synthesis of this compound. The yield data is not available from public sources.
Intramolecular Interactions and Conformational Effects
The three-dimensional structure of this compound is not static but rather exists as an equilibrium of different conformations. The preferred conformation is determined by a balance of steric and electronic interactions within the molecule.
Torsional Angles: The key degrees of freedom in this molecule are the torsional angles around the C-O-C ether linkage. Rotation around the pyrazine-oxygen bond and the phenoxy-oxygen bond will be restricted due to steric hindrance between the pyrazine and phenyl rings.
Steric Hindrance: The presence of the methyl group at the 3-position of the pyrazine ring and the bromine atom at the ortho-position of the phenyl ring introduces significant steric bulk. This steric clash will force the two aromatic rings to adopt a non-planar conformation relative to each other. The extent of this twisting is a compromise to minimize the van der Waals repulsion between the methyl group, the bromine atom, and the adjacent hydrogen atoms on both rings.
Intramolecular Hydrogen Bonding: While there are no classical hydrogen bond donors in this compound, weak intramolecular C-H···N or C-H···Br hydrogen bonds could potentially influence the conformational preference. For example, a hydrogen atom from the methyl group could interact with one of the pyrazine nitrogen atoms. However, these interactions are generally weak and may be less significant than the steric repulsions.
Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to explore the potential energy surface of this compound and to predict the most stable conformations. Such studies could provide quantitative data on the dihedral angles and the energy differences between various conformers.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. For 2-(2-bromophenoxy)-3-methylpyrazine, various levels of theory can be employed to predict its geometry, spectroscopic properties, and reactivity.
Density Functional Theory (DFT) Studies
A comprehensive search of scientific databases and literature reveals a lack of specific Density Functional Theory (DFT) studies focused on this compound. While DFT is a widely used method for investigating the electronic properties of heterocyclic compounds, published research explicitly detailing the DFT analysis of this particular molecule, including optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps, is not available at this time.
Ab Initio Calculations (e.g., RHF with Basis Sets)
Similarly, a thorough review of existing research indicates that specific ab initio calculations, such as those using the Restricted Hartree-Fock (RHF) method with various basis sets, have not been published for this compound. Such studies would provide valuable information on the molecule's wave function and electronic energy, but data from these types of calculations for the title compound are currently absent from the scientific literature.
Semi-Empirical Methods (e.g., AM1)
Investigations into the application of semi-empirical methods, such as AM1 (Austin Model 1), for the analysis of this compound have also not been reported in publicly available scientific literature. These faster computational methods could offer insights into the molecule's heat of formation and geometric parameters, but no such studies have been found.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for studying the behavior of molecules and their interactions with biological systems.
Molecular Docking Studies for Ligand-Target Interactions
There are no published molecular docking studies specifically investigating the binding of this compound to any biological target. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies could elucidate potential pharmacological targets for this compound, but the scientific literature does not currently contain this information.
Molecular Dynamics (MD) Simulations
A search for molecular dynamics (MD) simulations of this compound yielded no specific results. MD simulations are used to understand the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and interactions of the molecule. However, no studies detailing the dynamic behavior of this specific compound in a simulated environment have been found in the reviewed literature.
Due to a lack of available scientific data in the public domain for the specific chemical compound "this compound," it is not possible to generate an article that adheres to the requested detailed outline on its computational and theoretical investigations.
Extensive searches for structure-activity relationship (SAR) studies and predictions of molecular interactions with biological targets for "this compound" did not yield any specific research findings. The scientific literature available through these searches primarily discusses a related but structurally distinct compound, "2-(4-bromophenoxy)-3-methylpyrazine," particularly its interaction with GABA-A receptors.
As per the strict instructions to focus solely on "this compound" and not introduce information outside the specified scope, content regarding its 4-bromo analogue cannot be used as a substitute. Therefore, the generation of a scientifically accurate and detailed article as requested is not feasible at this time.
Role As a Synthetic Intermediate and Building Block
Utilization of Pyrazine (B50134) Core in Scaffold Synthesis
The pyrazine ring within 2-(2-bromophenoxy)-3-methylpyrazine is a key structural motif that chemists leverage for creating diverse molecular scaffolds. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are integral to many biologically active molecules. mdpi.com
The pyrazine core is a fundamental component in the development of various bioactive heterocyclic systems. ijnrd.orgresearchgate.net The inherent aromaticity and the presence of nitrogen atoms allow for interactions with biological targets such as enzymes and receptors through mechanisms like π-π stacking and hydrogen bonding. ijnrd.org Synthetic strategies often involve the modification of the pyrazine ring or its use as a foundational structure for building larger, more complex heterocyclic systems with potential therapeutic applications. researchgate.netresearchgate.net The development of novel synthetic methodologies is crucial for accessing new derivatives with enhanced biological properties. researchgate.net
The pyrazine framework of this compound is an ideal starting point for the synthesis of polycyclic scaffolds. One notable example is the construction of imidazo[1,2-a]pyrazine (B1224502) systems. rsc.org These fused bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov The synthesis typically involves the reaction of an aminopyrazine with an α-halogenocarbonyl compound, leading to the formation of the fused imidazole (B134444) ring. nih.gov The substitution pattern on the initial pyrazine can influence the outcome of these cyclization reactions. researchgate.net
Integration of Bromophenoxy Moiety in Complex Structures
The bromophenoxy group in this compound provides a reactive handle for introducing structural diversity through cross-coupling reactions. The bromine atom can be readily substituted using palladium-catalyzed reactions, such as the Suzuki cross-coupling, which allows for the formation of new carbon-carbon bonds. mdpi.comnih.gov This methodology enables the connection of the pyrazine-containing fragment to various aryl or heteroaryl groups, thereby generating a library of complex molecules. mdpi.com The efficiency of these coupling reactions makes them a powerful tool for the late-stage functionalization of the molecule. nih.gov
Intermediates in the Synthesis of Specific Pyrazine Derivatives
This compound is a valuable intermediate in the multi-step synthesis of specific classes of pyrazine derivatives, including those with established or potential pharmacological relevance.
Pyrazinecarboxamides are a well-known class of compounds with a range of biological activities. The synthesis of N-aryl pyrazine-2-carboxamide derivatives often starts from a pyrazine carboxylic acid which is coupled with an appropriate aniline. mdpi.com For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was synthesized by reacting pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline. mdpi.com This amide could then undergo further functionalization, such as Suzuki coupling at the bromo position, to yield a variety of arylated derivatives. mdpi.com Similarly, 3-chloropyrazine-2-carboxamide (B1267238) can be used as a starting material, undergoing nucleophilic substitution with various amines to produce a series of 3-aminopyrazine-2-carboxamides. nih.govnih.govresearchgate.net
Table 1: Synthesis of Pyrazinecarboxamide Derivatives
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| Pyrazine-2-carboxylic acid | 4-Bromo-3-methyl aniline | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 83% mdpi.com |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Various aryl boronic acids | Arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | 60-85% mdpi.com |
This table is generated based on data from the text for illustrative purposes.
The synthesis of imidazo[1,2-a]pyrazine derivatives often utilizes aminopyrazines as key precursors. nih.gov These aminopyrazines can be condensed with α-halogenocarbonyl compounds to form the fused imidazo[1,2-a]pyrazine ring system. nih.gov The substituents on the pyrazine ring play a crucial role in directing the regioselectivity of the cyclization and influencing the properties of the final products. Derivatives of imidazo[1,2-a]pyrazine have been investigated for a variety of biological activities, including their potential as Gαq/11 inhibitors for the treatment of uveal melanoma and as uterine-relaxing and antibronchospastic agents. nih.govnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Aminopyrazine |
| 2-Methyl-3-methoxypyrazine |
| 3-Chloropyrazine-2-carboxamide |
| 3-chloropyrazine-2-carbonitrile |
| 3-aminopyrazine-2-carboxamides |
| 3-benzylaminopyrazine-2-carboxamides |
| 4-Bromo-3-methyl aniline |
| 5-bromoimidazo[1,2-a]pyrazine |
| Imidazo[1,2-a]pyrazine |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |
| Pyrazine |
| Pyrazine-2-carboxylic acid |
Application in Ligand Design for Coordination Chemistry
While direct experimental studies on the coordination chemistry of this compound are not extensively documented in publicly available research, its structural features suggest a significant potential for application in ligand design. The unique combination of a pyrazine core, a bulky phenoxy group, a reactive bromo substituent, and a methyl group allows for a nuanced role as a building block in the synthesis of novel coordination compounds. The behavior of structurally related pyrazine derivatives in coordination chemistry provides a strong basis for predicting the utility of this compound.
The pyrazine ring itself is a well-established component in coordination chemistry, known for its ability to act as a bridging ligand between two metal centers through its two nitrogen atoms, or as a terminal ligand. researchgate.netnih.gov The specific substituents on the pyrazine ring in this compound would modulate its electronic properties and steric profile, influencing the geometry and stability of the resulting metal complexes.
The presence of the 2-bromophenoxy group is particularly noteworthy. The bromo substituent can serve several purposes. It can be retained in the final ligand structure to influence the electronic properties of the pyrazine ring through its electron-withdrawing inductive effect. Alternatively, the carbon-bromine bond can act as a synthetic handle for further functionalization through cross-coupling reactions, allowing for the attachment of other coordinating groups to create more complex, polydentate ligands. rsc.org The phenoxy portion of this substituent introduces significant steric bulk, which can be exploited to create specific pockets around a metal center, influencing the coordination geometry and potentially stabilizing unusual coordination numbers or geometries.
A pertinent example of a substituted pyrazine in coordination chemistry is 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP), which has been used to synthesize Ruthenium(III) complexes. scispace.comrsc.orgrsc.org In these complexes, ABMAP acts as a bidentate ligand, coordinating to the metal center through a pyrazine nitrogen and the nitrogen of the exocyclic amino group. scispace.comrsc.org This example highlights how substituted pyrazines can form stable chelate rings with transition metals. While this compound lacks an exocyclic amino group for chelation in its native form, the bromo substituent offers a route to introduce such functionalities.
The following table summarizes the characteristics of related pyrazine-based ligands and extrapolates the potential properties of this compound as a ligand.
| Ligand Name | Metal Ion(s) | Coordination Mode(s) | Key Structural Features | Potential Application |
| 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP) | Ru(III) | Bidentate (N,N-chelation) | Bromo and methyl substituents on the pyrazine ring; exocyclic amino groups for chelation. scispace.comrsc.orgrsc.org | Model for assessing the impact of bromo- and methyl- groups on coordination. scispace.com |
| Pyrazine-2-carboxylic acid (pyridine-2-ylmethyl)-amide | Co(II/III) | Meridianal tridentate | Rigid structure promoting specific coordination geometries. researchgate.net | Design of polynuclear complexes and molecular weaving. researchgate.net |
| N'-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate (N,N-chelation) | Extended π-system and additional donor atoms. nih.govnih.govmdpi.comresearchgate.net | Development of coordination compounds with biological activity. nih.govmdpi.comresearchgate.net |
| This compound | (Hypothetical) | Monodentate or bridging (through pyrazine N); potentially bidentate after functionalization. | Bulky bromophenoxy group; methyl group; bromo-substituent for post-synthesis modification. | Sterically hindered ligands; precursors for multidentate ligands. |
Academic Research on Biological Activities
Investigation of Antimicrobial Activities (In Vitro)
No published studies were found describing the in vitro antimicrobial activities of 2-(2-bromophenoxy)-3-methylpyrazine.
Antibacterial Efficacy Against Specific Bacterial Strains (In Vitro)
There is no available research on the in vitro antibacterial efficacy of this compound against any specific bacterial strains.
Antifungal Efficacy (In Vitro)
Information regarding the in vitro antifungal efficacy of this compound is not present in the scientific literature.
Antimycobacterial Efficacy (In Vitro)
No studies were identified that evaluated the in vitro antimycobacterial efficacy of this compound.
Research on Anti-Cancer Potency (In Vitro and Mechanistic Studies)
There is no academic research available on the in vitro anti-cancer potency or the associated molecular mechanisms of this compound.
Efficacy Against Specific Cancer Cell Lines (In Vitro)
No data exists on the in vitro efficacy of this compound against any specific cancer cell lines.
Enzyme Inhibition Studies (In Vitro)
Urease Enzyme Inhibition
No direct studies on the urease inhibition activity of this compound or closely related phenoxy-pyrazine derivatives were identified in the reviewed literature. However, the broader class of nitrogen-containing heterocyclic compounds is a subject of interest in the discovery of urease inhibitors. For instance, derivatives of pyridinone, another six-membered heterocyclic ring, have been synthesized and evaluated for their urease inhibitory potential. researchgate.net In these studies, the substitution pattern on the aromatic rings was found to influence the inhibitory activity. researchgate.net This highlights the general interest in such scaffolds for potential urease inhibition, though specific data for phenoxy-pyrazines is lacking.
Alpha-Amylase Inhibition
There is no available research in the scientific literature regarding the in vitro alpha-amylase inhibitory potential of this compound or any related phenoxy-pyrazine compounds. Research on alpha-amylase inhibitors of synthetic origin has explored various other heterocyclic structures, such as pyrazole (B372694) and quinoline (B57606) derivatives, but not phenoxy-pyrazines. ajchem-a.commdpi.com
Other Enzymatic Targets
While specific enzymatic targets for this compound are not documented, research on related pyrazine (B50134) structures has identified interactions with specific enzymes. For example, a series of oxazolo[3,4-a]pyrazine derivatives have been investigated as antagonists for the neuropeptide S (NPS) receptor. acs.org The NPS receptor is a G protein-coupled receptor involved in various physiological processes, and its antagonists are of interest for their potential therapeutic applications. This indicates that the pyrazine scaffold can be a basis for the development of compounds targeting specific enzymatic and receptor systems.
Structure-Activity Relationship (SAR) Exploration in Biological Contexts
Due to the absence of research on this compound, no specific structure-activity relationship (SAR) studies for this compound are available. However, SAR exploration has been conducted on related heterocyclic systems. For the aforementioned oxazolo[3,4-a]pyrazine derivatives acting as neuropeptide S receptor antagonists, SAR studies revealed that the nature and position of substituents on the phenyl rings attached to the core structure significantly influence their potency. acs.org For instance, certain substitutions were found to be well-tolerated, while bulkier groups led to a decrease or complete loss of activity, suggesting specific steric and electronic requirements for binding to the receptor. acs.org Such studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound.
Coordination Compounds in Biological Activity Research
There is no research available on the coordination compounds of this compound and their biological activities. However, the pyrazine moiety, in general, is utilized in coordination chemistry to create metal complexes with potential biological applications. For example, coordination compounds of a different pyrazine derivative, N′-benzylidenepyrazine-2-carbohydrazonamide, with metals such as manganese(II), iron(III), cobalt(II), and nickel(II) have been synthesized and characterized. nih.gov These complexes were investigated for their potential as anticancer, antibacterial, and antifungal agents, with some of the metal complexes showing enhanced biological activity compared to the free ligand. nih.gov This demonstrates the utility of the pyrazine scaffold in developing bioactive coordination compounds.
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for providing detailed information about the structure of a molecule at the atomic level. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their chemical environment.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy of 2-(2-bromophenoxy)-3-methylpyrazine would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the protons. For instance, the protons on the pyrazine (B50134) ring would likely appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The specific positions of these signals would be influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the substituents. The methyl group protons would be expected to produce a singlet in the upfield region, likely around 2.5 ppm. The protons on the bromophenoxy group would also reside in the aromatic region, with their chemical shifts and splitting patterns dictated by their position relative to the bromine atom and the ether linkage.
Carbon-¹³C NMR Spectroscopy
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule would give rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyrazine and benzene (B151609) rings would be found in the downfield aromatic region. The carbon of the methyl group would appear at a significantly more upfield chemical shift. The carbon atoms directly bonded to the nitrogen and oxygen atoms would exhibit characteristic chemical shifts due to the electronegativity of these atoms.
Other Nuclei (e.g., ³¹P, ¹⁵N, ¹⁹F) NMR Spectroscopy
While less common for this specific compound, NMR spectroscopy of other nuclei could provide further structural insights if applicable isotopes were present. For instance, ¹⁵N NMR could directly probe the electronic environment of the nitrogen atoms within the pyrazine ring, offering valuable data on their hybridization and involvement in the aromatic system.
Two-Dimensional (2D) NMR Techniques
To definitively assign the proton and carbon signals and to elucidate the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, revealing which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This network of correlations would allow for an unambiguous assembly of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound, with a chemical formula of C₁₁H₉BrN₂O, the expected monoisotopic mass can be calculated with high accuracy. HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to yield a protonated molecule [M+H]⁺. The high-resolution data allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing strong evidence for the compound's identity. beilstein-journals.orgsemanticscholar.org
Table 1: Theoretical HRMS Data for this compound
| Formula | Ion | Calculated Mass (m/z) |
| C₁₁H₉BrN₂O | [M+H]⁺ | 264.9974 |
This table represents theoretical values. Actual experimental data is not publicly available.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and identifying the functional groups present. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its constituent parts. sciforum.netnahrainuniv.edu.iq
Key expected absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, expected in the 2850–2960 cm⁻¹ region. whiterose.ac.uk
C=N and C=C stretching: Vibrations from the pyrazine ring, generally found in the 1400-1600 cm⁻¹ range. whiterose.ac.uk
C-O-C (ether) stretching: Asymmetric and symmetric stretching bands, usually strong and appearing in the 1000-1300 cm⁻¹ region.
C-Br stretching: Typically found in the lower wavenumber region of the fingerprint area, from 500-600 cm⁻¹. rsc.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Alkyl C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Pyrazine Ring C=N Stretch | 1500 - 1600 |
| Aryl Ether C-O Stretch | 1200 - 1250 |
| C-Br Stretch | 500 - 600 |
This table is based on characteristic absorption ranges for the functional groups present. Specific experimental data for the compound is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyrazine and bromophenyl groups in this compound are expected to absorb UV radiation, leading to characteristic absorption maxima (λmax). The spectrum is influenced by the conjugation within the molecule. Pyrazine itself shows two absorption bands, and the substitution with a bromophenoxy group is expected to cause a bathochromic (red) shift in these absorptions. sciforum.netcore.ac.uk The specific λmax values would be determined by analyzing the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane.
X-ray Diffraction Studies for Solid-State Structure Determination
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms and molecules. If this compound can be crystallized, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as stacking or hydrogen bonding. rsc.org This data is crucial for understanding the compound's solid-state conformation and packing. While X-ray diffraction has been used to study related phenoxy-acetamide and pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, specific crystal structure data for this compound is not currently available in public databases. rsc.orgacs.org
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the chemical formula (C₁₁H₉BrN₂O). A close agreement between the experimental and theoretical values, typically within ±0.4%, serves as strong evidence of the compound's purity and correct elemental composition. sciforum.net
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 49.84% |
| Hydrogen | H | 1.008 | 3.42% |
| Bromine | Br | 79.90 | 30.14% |
| Nitrogen | N | 14.01 | 10.57% |
| Oxygen | O | 16.00 | 6.04% |
This table presents the theoretical values based on the molecular formula.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or by-products and for assessing its purity.
Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), GC is a powerful technique for analyzing volatile compounds. bldpharm.com For this compound, GC would separate it from other volatile components, and the mass spectrum would provide structural information for identification. The retention time is a characteristic property under specific chromatographic conditions. scbt.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination of non-volatile or thermally sensitive compounds. A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve good separation. The purity is typically determined by the area percentage of the main peak in the chromatogram.
The purity of synthesized pyrazine derivatives is often checked by Thin Layer Chromatography (TLC) during the reaction monitoring and purification stages. sciforum.net
Future Research Directions and Challenges in Pyrazine Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of pyrazine (B50134) derivatives, including 2-(2-bromophenoxy)-3-methylpyrazine, is an area ripe for innovation. tandfonline.comresearchgate.net Traditional methods often suffer from limitations such as harsh reaction conditions, low yields, and the formation of byproducts. tandfonline.com Future research will undoubtedly focus on developing more efficient and elegant synthetic strategies.
Furthermore, the exploration of novel catalytic systems is crucial. tandfonline.comresearchgate.net While palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of substituted pyrazines, the development of catalysts based on more abundant and less toxic metals is a key goal. rsc.org Additionally, enzymatic and biocatalytic methods are gaining traction as environmentally friendly alternatives for the synthesis of pyrazine derivatives. nih.govnih.gov
Regioselective Functionalization Challenges and Solutions
The pyrazine ring is an electron-deficient system, which influences its reactivity and presents challenges for regioselective functionalization. rsc.org For a molecule like this compound, achieving specific substitution patterns can be difficult, often leading to mixtures of isomers. Classical methods for preparing pyrazines, such as the condensation of 1,2-diamines with 1,2-diketones, can lack regiospecificity when using unsymmetrical reactants. rsc.org
Future research will need to address this challenge through the development of more sophisticated synthetic methodologies. This includes the use of directing groups to control the position of incoming substituents and the exploration of regioselective C-H activation/functionalization reactions. The ability to selectively introduce functional groups at specific positions on the pyrazine ring is essential for creating a diverse range of analogs of this compound for structure-activity relationship (SAR) studies.
Green Chemistry Approaches and Sustainable Synthesis Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes in all areas of chemistry, and pyrazine synthesis is no exception. tandfonline.comresearchgate.net There is a growing demand for methods that are not only efficient but also environmentally benign. tandfonline.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rasayanjournal.co.innih.gov
For the synthesis of compounds like this compound, future research will likely focus on:
Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents can significantly reduce environmental impact. researchgate.net
Aqueous synthesis: Utilizing water as a solvent is a key aspect of green chemistry.
Microwave-assisted and ultrasonic synthesis: These techniques can often accelerate reaction rates and improve yields, leading to more energy-efficient processes. rasayanjournal.co.in
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to synthesis. nih.govrsc.org The biosynthesis of pyrazines by microorganisms is also a promising green alternative to chemical synthesis. nih.govmdpi.com
Exploration of New Catalytic Systems for Pyrazine Derivatization
Catalysis plays a pivotal role in the functionalization of the pyrazine ring. tandfonline.com While palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions have been instrumental, there is a continuous search for new and improved catalytic systems. rsc.orgmdpi.comresearchgate.net
Future research in this area will likely focus on:
First-row transition metal catalysts: Catalysts based on earth-abundant and less expensive metals like manganese, iron, and copper are attractive alternatives to precious metal catalysts. nih.govacs.org
Nanoparticle catalysis: The use of metal nanoparticles as catalysts can offer high activity and selectivity. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free approach to pyrazine derivatization. researchgate.net
Photoredox catalysis: This emerging field utilizes light to drive chemical reactions, offering mild and selective transformations.
The development of these new catalytic systems will enable more efficient and sustainable methods for the synthesis and derivatization of pyrazines like this compound.
Deepening Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For many of the reactions used in pyrazine chemistry, particularly those involving complex catalytic cycles, the precise mechanistic details are not always fully elucidated. acs.orgum.edu.myyoutube.com
Future research will employ a combination of experimental and computational techniques to gain deeper insights into these reaction pathways. This includes:
Kinetic studies: To determine reaction rates and the influence of various parameters.
In-situ spectroscopy: To identify and characterize reactive intermediates.
Isotope labeling studies: To trace the path of atoms throughout a reaction.
Computational modeling: To simulate reaction pathways and transition states.
A more profound mechanistic understanding will allow for the rational design of more efficient catalysts and reaction conditions for the synthesis of complex pyrazine derivatives.
Advanced Computational Methodologies for Predictive Modeling and Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. science.goveurasianjournals.com In the context of pyrazine chemistry, computational methods can be used to predict the properties of new molecules, guide synthetic efforts, and understand biological activity. nih.govresearchgate.net
For a compound like this compound, advanced computational methodologies can be applied to:
Predict physicochemical properties: Such as solubility, lipophilicity, and metabolic stability.
Model interactions with biological targets: Docking studies and molecular dynamics simulations can predict how a molecule will bind to a protein, providing insights into its potential biological activity. nih.gov
Guide the design of new analogs: By predicting the effects of structural modifications on activity and properties, computational models can help prioritize which new compounds to synthesize.
Elucidate reaction mechanisms: Density functional theory (DFT) calculations can be used to study reaction pathways and transition states, aiding in the optimization of reaction conditions. science.gov
The continued development and application of these computational tools will accelerate the discovery and development of new pyrazine-based compounds with desired properties.
Structure-Based Design in Bioactive Pyrazine Research
Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize small molecule inhibitors. nih.govmdpi.com This strategy has been successfully applied to the development of several pyrazine-based drugs. mdpi.com
For a hypothetical bioactive compound like this compound, a structure-based design approach would involve:
Determining the 3D structure of the target protein: This is typically done using X-ray crystallography or cryo-electron microscopy.
Identifying the binding site: The location on the protein where the small molecule binds is identified.
Designing new molecules: Computational tools are used to design new molecules that are predicted to bind more tightly and selectively to the target. mdpi.com
Synthesizing and testing the new molecules: The designed compounds are then synthesized and evaluated for their biological activity.
This iterative process of design, synthesis, and testing can lead to the development of highly potent and selective drugs. The application of structure-based design will continue to be a key driver of innovation in the field of bioactive pyrazine research.
Q & A
Q. What are the established synthetic routes for 2-(2-bromophenoxy)-3-methylpyrazine, and how can reaction conditions be optimized?
The synthesis of pyrazine derivatives typically involves halogenation, nucleophilic substitution, or coupling reactions. For bromophenoxy-substituted pyrazines, a two-step approach is often employed:
- Halogenation : Introduce bromine to the phenoxy precursor using catalysts like FeCl₃ under controlled temperatures (e.g., 80–100°C) .
- Nucleophilic substitution : React 3-methylpyrazine with 2-bromophenol derivatives in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) to achieve the desired substitution pattern . Optimization requires monitoring by TLC or HPLC, with yield improvements via slow reagent addition or inert atmospheres to suppress side reactions .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenoxy vs. methyl groups). Coupling constants in aromatic regions resolve para/ortho substitution .
- X-ray crystallography : Resolves molecular geometry, such as dihedral angles between the pyrazine and bromophenoxy rings (e.g., ~73° in analogous structures), which influence electronic properties .
- GC-MS : Confirms molecular ion peaks (e.g., m/z ≈ 279 for C₁₁H₁₀BrN₂O) and detects impurities from incomplete halogenation .
Q. What biological activities are associated with pyrazine derivatives containing bromophenoxy groups?
Bromophenoxy-pyrazines are explored for antimicrobial and enzyme-modulating activities. For example:
- Anticancer potential : Piperazine-pyrazine hybrids inhibit kinase pathways by binding to ATP pockets via halogen-π interactions .
- Semiochemical roles : Pyrazines with branched alkyl/aryl groups act as insect pheromones, suggesting ecological applications . Bioactivity assays (e.g., MIC tests, enzyme inhibition) should control for steric effects from the bromophenoxy group, which may reduce membrane permeability .
Advanced Research Questions
Q. How does regioselectivity challenge the synthesis of this compound, and what strategies mitigate this?
Regioselectivity issues arise during electrophilic substitution on pyrazine rings. For example, bromination may yield 5-bromo or 6-bromo isomers. Key strategies include:
- Directing groups : Use methyl or methoxy groups to block undesired positions. Methyl at C3 directs bromophenoxy to C2 .
- Metalation : Employ n-BuLi at low temperatures (−78°C) to generate stable intermediates for precise trapping with bromophenoxy electrophiles . Computational modeling (DFT) predicts reactive sites, reducing trial-and-error synthesis .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
Discrepancies often stem from:
- Metabolic instability : The bromophenoxy group may undergo rapid hepatic glucuronidation. Use deuterated analogs or prodrugs to enhance half-life .
- Solubility limitations : LogP values >3 (predicted for this compound) reduce aqueous solubility. Nanoformulation (e.g., liposomes) improves bioavailability . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) .
Q. What role does the bromophenoxy group play in stabilizing or destabilizing the pyrazine ring under varying pH conditions?
- Acidic conditions : The electron-withdrawing bromophenoxy group increases ring susceptibility to hydrolysis. Stability studies (pH 1–13) show degradation above pH 10, forming 3-methylpyrazine-2-ol .
- Photostability : UV-Vis spectroscopy reveals accelerated decomposition under UV light due to C-Br bond cleavage. Store samples in amber vials at −20°C .
Q. How can byproducts from the synthesis of this compound be identified and minimized?
Common byproducts include:
- Di-brominated analogs : Formed via overhalogenation. Control stoichiometry (1:1 Br₂:precursor) and reaction time (<4 hrs) .
- O-alkylated impurities : Use phase-transfer catalysts (e.g., TBAB) to favor C- over O-alkylation . LC-MS/MS and preparative HPLC isolate byproducts for structural elucidation .
Q. What computational tools predict the compound’s interaction with biological targets?
- Docking simulations (AutoDock Vina) : Model binding to cytochrome P450 or bacterial efflux pumps, prioritizing sites with high halogen-bonding potential .
- MD simulations : Assess conformational flexibility of the bromophenoxy group in lipid bilayers . Validate predictions with mutagenesis studies (e.g., Ala-scanning of target proteins) .
Methodological Considerations
Q. How do substitution patterns (e.g., 2-bromophenoxy vs. 4-bromophenoxy) alter the compound’s electronic properties?
- Hammett constants : The 2-bromophenoxy group (σₚ ≈ 0.94) increases pyrazine ring electron deficiency vs. 4-substituted analogs (σₚ ≈ 0.89), affecting redox potentials .
- CV studies : Cyclic voltammetry shows a 0.2 V anodic shift in reduction peaks for 2-substituted derivatives, relevant for electrochemical sensing applications .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate quenching .
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) for >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
